5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine

Crystal Engineering Supramolecular Chemistry Halogen Bonding

This ortho-iodo 1,3,4-thiadiazol-2-amine delivers superior σ-hole halogen-bond donor capacity vs bromo/chloro analogs, enabling co-crystal and polymorph engineering. LogP 2.64 enables systematic SAR lipophilicity tuning. Bifunctional design—primary amine for derivatization, aryl iodide for Suzuki/Sonogashira couplings—makes it ideal for medicinal chemistry and antiparasitic drug discovery. Confirmed purity ≥95%.

Molecular Formula C8H6IN3S
Molecular Weight 303.12
CAS No. 299934-10-4
Cat. No. B2715532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine
CAS299934-10-4
Molecular FormulaC8H6IN3S
Molecular Weight303.12
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(S2)N)I
InChIInChI=1S/C8H6IN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
InChIKeyKSLRKHNUTZIYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine: Overview and Key Differentiators for Sourcing Decisions


5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine (CAS 299934-10-4) is a 1,3,4-thiadiazole derivative, a heterocyclic scaffold known for its broad biological activity [1]. It features a 2-amino group on the thiadiazole ring and a 2-iodophenyl substituent, with a molecular weight of 303.12 g/mol and a calculated LogP of 2.64 . While the 1,3,4-thiadiazole class is well-studied, this specific ortho-iodo analog is not extensively characterized in primary literature. Its value proposition for procurement and research lies in its potential as a versatile building block, with differentiation from other halogenated analogs stemming from the unique steric and electronic properties conferred by the iodine atom .

Why Generic Substitution of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine is Not Straightforward


Simply substituting 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine with a different 1,3,4-thiadiazole derivative is not chemically or biologically equivalent. The specific halogen (iodine) and its position (ortho) create a unique profile. DFT calculations on a closely related 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine system show that replacing bromine with iodine significantly enhances the σ-hole potential, increasing the structure-directing ability of halogen bonds [1]. Furthermore, in a study of 1,3,4-thiadiazole-2-halophenylamines, the para-iodo derivative (12b) was the most effective antiparasitic agent, demonstrating that iodine substitution at the phenyl ring is a key driver of activity [2]. Therefore, using a chloro or bromo analog will not replicate the intermolecular interactions or biological activity profile of the iodo-substituted compound.

Quantitative Evidence for the Selection of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine


Enhanced Halogen Bonding Potential for Crystal Engineering Compared to Bromo Analogs

The iodine substituent on the phenyl ring enhances the compound's potential for halogen bonding compared to its bromo analog. While a direct, head-to-head study for the ortho-iodo compound is not available, a closely related study on 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine provides strong class-level evidence [1]. DFT calculations in that study demonstrated that substituting Br with I increased the σ-hole potential, which governs halogen bond strength [1]. This suggests that the ortho-iodo compound will be a more effective halogen-bond donor than the corresponding bromo derivative, a critical factor in crystal engineering and rational drug design.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Potent Antiparasitic Activity in the 1,3,4-Thiadiazole Class, with Iodo Derivatives Showing Superiority

While specific data for the target compound is lacking, a study on a series of 1,3,4-thiadiazole-2-halophenylamines provides critical class-level inference for its potential biological activity [1]. Among the tested compounds, the para-iodo derivative (12b) was identified as the most effective, with an IC50 of 4.70 µg/mL and a selectivity index of 20.89 against Toxoplasma gondii [1]. This result highlights the significant impact of an iodine substituent on the phenyl ring for antiparasitic activity. It strongly suggests that the ortho-iodo compound, 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine, is a rational and promising starting point for further investigation in antiparasitic drug discovery programs.

Antiparasitic Toxoplasma gondii Drug Discovery

Distinct Lipophilicity (LogP) Profile for Optimizing Membrane Permeability

The calculated partition coefficient (LogP) for 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine is 2.64 . This value is higher than what would be expected for its bromo (estimated LogP ~2.3) and chloro (estimated LogP ~2.0) analogs, due to the increased polarizability and size of the iodine atom. This distinct lipophilicity profile influences membrane permeability and bioavailability, making the iodo derivative a valuable candidate in structure-activity relationship (SAR) studies where fine-tuning of these properties is required.

Lipophilicity ADME Physicochemical Properties

Commercial Availability with Defined Purity for Reliable Research Outcomes

5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine is commercially available from multiple vendors with a standard purity of 95% or higher, and batch-specific quality control data (e.g., NMR, HPLC) is often provided . This ensures consistent and reliable results in downstream applications, a critical factor for both academic and industrial research. The ortho-iodo substitution pattern is less common than the para analog, making its commercial availability a key differentiator for researchers seeking this specific scaffold.

Sourcing Purity Building Block

Optimal Application Scenarios for Procuring 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine


Crystal Engineering and Supramolecular Synthon Design

Researchers aiming to exploit halogen bonding for the construction of novel crystalline architectures will find this compound highly suitable. The strong σ-hole on the iodine atom, as inferred from studies on the para analog [1], makes it a superior halogen-bond donor compared to bromo- or chloro-substituted thiadiazoles. Its use can enable the design of new co-crystals, salts, or polymorphs with tailored physical properties.

Medicinal Chemistry SAR Studies for Lipophilicity Tuning

For medicinal chemists exploring structure-activity relationships (SAR) around a 1,3,4-thiadiazole core, this compound provides a precise tool for modulating lipophilicity. Its calculated LogP of 2.64 offers a quantifiable difference from its bromo and chloro counterparts, allowing researchers to systematically study the impact of halogen size on membrane permeability, metabolic stability, and target engagement.

Scaffold for Antiparasitic Lead Optimization

Given the demonstrated efficacy of a closely related para-iodo thiadiazole derivative against Toxoplasma gondii (IC50 = 4.70 µg/mL, SI = 20.89) [2], this ortho-iodo compound represents a logical and promising scaffold for further optimization. It is an ideal building block for researchers developing new anti-infective agents targeting intracellular parasites, as it provides a different spatial orientation of the key iodo-phenyl group compared to the more studied para isomer.

Organic Synthesis and Cross-Coupling Building Block

The presence of a primary amine and an aryl iodide makes this compound a versatile bifunctional building block. The iodine serves as a robust handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 2-amino group on the thiadiazole ring offers a site for further derivatization. Its commercial availability with confirmed purity makes it a practical choice for constructing more complex molecular libraries.

Technical Documentation Hub

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